(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
CAS No.:
Cat. No.: VC16399409
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClF2N3 |
|---|---|
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H15F2N3.ClH/c14-6-8-18-7-5-13(17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H |
| Standard InChI Key | GEODBFYPJANLOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNCC2=NN(C=C2)CCF)F.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine, reflects its structural complexity. Its molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 251.27 g/mol. Key structural features include:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a 2-fluoroethyl group at position 1 and a methyl group at position 4.
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A 4-fluorobenzylamine moiety linked to the pyrazole’s methyl group at position 3.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₂N₃ |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
| SMILES Notation | CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF |
| InChI Key | CWIJIUNBMSNSOA-UHFFFAOYSA-N |
The fluorine atoms at the benzyl and ethyl positions contribute to enhanced binding affinity and metabolic stability, common traits in bioactive fluorinated compounds.
Synthesis and Reaction Pathways
The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves multi-step organic reactions, typically beginning with the construction of the pyrazole core.
Key Synthetic Steps:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Fluoroethyl Substitution: Introduction of the 2-fluoroethyl group via nucleophilic substitution or alkylation.
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Benzylamine Coupling: Reaction of the pyrazole intermediate with 4-fluorobenzylamine under reductive amination conditions.
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium azide | Dimethylformamide |
These reactions highlight the compound’s versatility in undergoing transformations critical for derivatization and functionalization.
Physicochemical Properties
The compound exhibits properties typical of fluorinated amines:
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Lipophilicity: Enhanced by fluorine’s electronegativity, facilitating membrane permeability.
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Stability: Resistance to oxidative and enzymatic degradation due to strong C-F bonds.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous solutions.
Research Challenges and Future Directions
Current limitations include a lack of in vivo efficacy data and toxicity profiles. Future work should prioritize:
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Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.
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Pharmacokinetic Analyses: Assessing absorption, distribution, and excretion.
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